molecular formula C5H3N2NaO4 B093452 Sodium orotate CAS No. 154-85-8

Sodium orotate

Cat. No.: B093452
CAS No.: 154-85-8
M. Wt: 178.08 g/mol
InChI Key: ZTHMWDSJKLNDTE-UHFFFAOYSA-M
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Description

Sodium orotate is an organic sodium salt comprising equal numbers of sodium and orotate ions. It is the sodium salt of orotic acid, which is a pyrimidine base and a precursor in the biosynthesis of pyrimidine nucleotides. Orotic acid was first isolated from cow’s milk and is known for its role in the synthesis of RNA and DNA. This compound is often used in dietary supplements and has various applications in medicine and biochemistry.

Mechanism of Action

Target of Action

Sodium orotate primarily targets the Human Urate Transporter 1 (hURAT1) . hURAT1 is a protein that mediates the transport of orotate, a precursor of pyrimidine synthesis . This transporter is particularly active in the kidney and liver, where it facilitates the uptake of orotate .

Mode of Action

This compound interacts with hURAT1 to mediate a time- and dose-dependent uptake of orotate . This interaction is strong enough to inhibit the transport of other substances like urate, nicotinate, and probenecid . Thus, this compound’s mode of action involves facilitating the transport of orotate into cells via hURAT1 .

Biochemical Pathways

Once inside the cell, orotate is converted to uridine 5′-triphosphate (UTP), which is utilized for the synthesis of RNA and for the synthesis of uridine 5′-diphosphohexoses and uridine 5′-diphosphohexosamines (UDP sugars) . These UDP sugars are used in the glycosylation of the basement membrane collagen, a process that is crucial for the synthesis of basement membrane material . This pathway is particularly active in the kidney, where exogenous orotate incorporation is important for the synthesis of basement membrane material .

Pharmacokinetics

Research suggests that this compound has a more potent and effective action compared to other lithium compounds, such as lithium carbonate . This is likely due to differences in transport and uptake properties, which allow for reduced dosing and mitigation of toxicity concerns .

Result of Action

The primary result of this compound’s action is the facilitated transport of orotate into cells, where it can be used in the synthesis of RNA and UDP sugars . This can have various downstream effects, including the synthesis of basement membrane material in the kidney .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of hURAT1, the primary target of this compound, can vary depending on the physiological conditions of the body . .

Biochemical Analysis

Biochemical Properties

Sodium orotate plays a significant role in biochemical reactions. It is a precursor of pyrimidine synthesis . The kidney uses exogenous orotate for the synthesis of uridine diphosphosugars, which are used in the glycosylation of collagen in glomerular and tubular basement membranes .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to modulate both the inflammatory and the metabolic reaction provoked by acute contraction in skeletal muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its transport via the human URAT1 (hURAT1). hURAT1 mediates a time- and dose-dependent uptake of orotate . This uptake was found to be inhibited strongly by non-labeled (cold) orotate and the uricouric agent benzbromarone, and moderately inhibited by urate, nicotinate, and another uricouric agent, probenecid .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on similar compounds like lithium orotate have shown that it elicits a near-complete blockade at concentrations of just 1.5 mg/kg in both male and female mice, indicating improved efficacy and potency .

Metabolic Pathways

This compound is involved in the pyrimidine de novo synthesis pathway which drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by the human URAT1 (hURAT1). hURAT1 may function as one of the entrance pathways in renal proximal tubular cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium orotate typically involves the neutralization of orotic acid with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_5\text{H}_4\text{N}_2\text{O}_4 + \text{NaOH} \rightarrow \text{C}_5\text{H}_3\text{N}_2\text{O}_4\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting this compound is then crystallized out of the solution.

Industrial Production Methods: Industrial production of this compound involves the synthesis of orotic acid from monooxalylacetic ester and urea. The orotic acid is then neutralized with sodium hydroxide to produce this compound. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium orotate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce orotic acid.

    Reduction: It can be reduced to dihydroorotate.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the orotate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of a suitable leaving group and a nucleophile.

Major Products:

    Oxidation: Orotic acid.

    Reduction: Dihydroorotate.

    Substitution: Various substituted orotate derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium orotate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.

    Biology: Plays a role in the biosynthesis of RNA and DNA.

    Medicine: Investigated for its potential cardioprotective effects and its role in enhancing pyrimidine nucleotide levels in tissues.

    Industry: Used in dietary supplements for its potential health benefits, including improving liver function and supporting cardiovascular health.

Comparison with Similar Compounds

    Potassium orotate: Similar to sodium orotate but with potassium as the counterion.

    Lithium orotate: Used in psychiatric treatments, particularly for bipolar disorder.

    Calcium orotate: Often used in dietary supplements for its potential health benefits.

Uniqueness: this compound is unique in its specific applications in enhancing pyrimidine nucleotide levels and its potential cardioprotective effects. Unlike lithium orotate, which is primarily used for its mood-stabilizing properties, this compound is more focused on metabolic and biochemical roles.

Properties

IUPAC Name

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHMWDSJKLNDTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021083
Record name Orotic acid, monosodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium orotate
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CAS No.

154-85-8
Record name Sodium orotate
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Record name Orotic acid, monosodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
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Record name SODIUM OROTATE
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Synthesis routes and methods

Procedure details

FIG. 2 illustrates the synthesis of Sodium Methotrexate Orotate. Orotic acid (1.74 g) was treated with sodium hydroxide (0.45 g) in water (100 mL). The mixture was warmed, stirred for 1 h and stored in the refrigerator overnight. Etanol (30 mL) was added to the solution and the precipitate was collected by filtration to give sodium orotate as a colorless solid which was dried in vacuum over night and used for the next step (1.51 g).
[Compound]
Name
Sodium Methotrexate Orotate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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